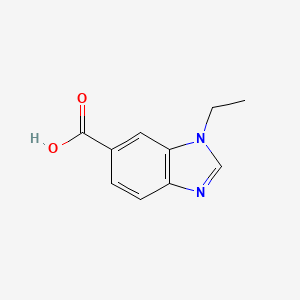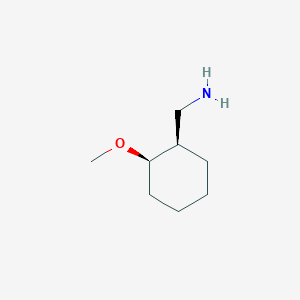
1-Bromo-3-fluoro-2,2-dimethylpropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-fluoro-2,2-dimethylpropane is an organic compound with the molecular formula C5H10BrF It belongs to the class of alkyl halides, which are characterized by the presence of halogen atoms attached to an alkyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoro-2,2-dimethylpropane can be synthesized through halogenation reactions. One common method involves the reaction of 2,2-dimethylpropane with bromine and fluorine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the selective substitution of hydrogen atoms with bromine and fluorine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-3-fluoro-2,2-dimethylpropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be replaced by other nucleophiles in substitution reactions.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and potassium iodide (KI).
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are often used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various alkyl halides and alcohols.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction Reactions: Depending on the specific reaction, products can range from alcohols to carboxylic acids.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-fluoro-2,2-dimethylpropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor in the synthesis of drug candidates.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-Bromo-3-fluoro-2,2-dimethylpropane exerts its effects involves the interaction of its halogen atoms with various molecular targets. The bromine and fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. These interactions can affect the structure and function of biological molecules, making the compound useful in biochemical studies.
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-2,2-dimethylpropane
- 1-Fluoro-2,2-dimethylpropane
- 2-Bromo-3-methylbutane
- 2-Chlorobutane
Comparison: 1-Bromo-3-fluoro-2,2-dimethylpropane is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. Compared to similar compounds, it offers a combination of reactivity and stability that can be advantageous in specific applications. For example, the presence of fluorine can enhance the compound’s resistance to metabolic degradation, making it useful in pharmaceutical research.
Eigenschaften
Molekularformel |
C5H10BrF |
|---|---|
Molekulargewicht |
169.04 g/mol |
IUPAC-Name |
1-bromo-3-fluoro-2,2-dimethylpropane |
InChI |
InChI=1S/C5H10BrF/c1-5(2,3-6)4-7/h3-4H2,1-2H3 |
InChI-Schlüssel |
VWWCBRLWCCDLIX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CF)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl ((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)glycinate](/img/structure/B13540705.png)
![2-[1-(Trifluoromethyl)cyclobutyl]pyridine-4-carboxylic acid](/img/structure/B13540707.png)
![6,6,8-Trioxo-6$l^{6}-thiabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13540710.png)



![5-Bromo-2-{[(tert-butoxy)carbonyl]amino}-4-methoxybenzoic acid](/img/structure/B13540754.png)







